molecular formula C18H19N3O B11523036 2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone

2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone

Cat. No.: B11523036
M. Wt: 293.4 g/mol
InChI Key: NBGGTZSABUHPTR-UHFFFAOYSA-N
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Description

2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone typically involves the condensation of 3-ethyl-2-imino-2,3-dihydro-1H-benzimidazole with 1-(4-methylphenyl)ethanone under acidic or basic conditions. The reaction may require a catalyst such as p-toluenesulfonic acid or sodium hydroxide to proceed efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amino group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amino derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    2-aminobenzimidazole: Known for its antimicrobial properties.

    1-(4-methylphenyl)ethanone: A precursor in the synthesis of various organic compounds.

Uniqueness

2-(3-ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-methylphenyl)ethanone is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Properties

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

2-(3-ethyl-2-iminobenzimidazol-1-yl)-1-(4-methylphenyl)ethanone

InChI

InChI=1S/C18H19N3O/c1-3-20-15-6-4-5-7-16(15)21(18(20)19)12-17(22)14-10-8-13(2)9-11-14/h4-11,19H,3,12H2,1-2H3

InChI Key

NBGGTZSABUHPTR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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